Ruxolitinib N-Methanol is derived from ruxolitinib, which was first approved by the Food and Drug Administration in 2011. This compound falls under the category of small molecule inhibitors, specifically targeting the Janus kinase signaling pathway involved in various hematological malignancies and inflammatory diseases.
The synthesis of Ruxolitinib N-Methanol typically involves the modification of ruxolitinib through methanolysis. The process may include:
A detailed synthesis process can be found in patent literature, which outlines specific reaction conditions and yields .
Ruxolitinib N-Methanol retains the core structure of ruxolitinib but includes a methanol moiety that alters its physical properties. The molecular formula can be represented as C₁₈H₁₈N₄O, indicating the presence of additional oxygen from the methanol group.
Ruxolitinib N-Methanol can participate in various chemical reactions due to its functional groups:
The mechanism of action for Ruxolitinib N-Methanol involves inhibition of Janus kinases, which play a critical role in cytokine signaling pathways:
Studies suggest that modifications like the addition of methanol can influence binding affinity and pharmacokinetics .
Relevant data from differential scanning calorimetry studies indicate that Ruxolitinib N-Methanol has specific thermal transitions that can be analyzed for formulation stability .
Ruxolitinib N-Methanol is primarily investigated for its potential applications in:
Ruxolitinib N-Methanol occupies a pivotal position in synthetic routes toward JAK1/2 inhibitors. The compound arises from stereoselective reduction of the cyano group in precursor molecules, typically employing borane complexes or catalytic hydrogenation under controlled conditions [3]. This transformation establishes the chiral center necessary for optimal target engagement, as evidenced by crystallographic studies showing (R)-stereochemistry enables complementary hydrogen bonding with JAK2's hinge region residues Glu930 and Leu932 [9].
The intermediate's primary function lies in enabling scaffold diversification through nucleophilic displacement reactions. As demonstrated in COVID-19 drug repurposing campaigns, the methanol group serves as a leaving group for coupling with heterocyclic systems, yielding analogues with dual JAK1/2 and antiviral kinase (AAK1/GAK) inhibition profiles [3]. This versatility is quantified in Table 1:
Table 1: Synthetic Applications of Ruxolitinib N-Methanol in JAK Inhibitor Development
Reaction Type | Reagents/Conditions | Product Class | Key Biological Outcome |
---|---|---|---|
Nucleophilic Substitution | Heterocyclic amines, DIPEA, DMF, 80°C | Pyrrolopyrimidine-pyrazole hybrids | Dual JAK1/2-AAK1 inhibition (IC₅₀: 46-60 nM) |
Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Enhanced JAK2 selectivity (ΔTm: +12°C) |
Aza-Michael Addition | Acrylates, DBU, THF, rt | β-Amino acid analogues | Improved aqueous solubility (LogP reduction ≥1) |
Source: Derived from synthetic protocols in [3] [6] [9]
Notably, the methanol adduct configuration stabilizes crystalline lattices during purification, as confirmed by single-crystal X-ray diffraction showing methanol molecules occupying specific positions in the unit cell [9]. This property is exploited in industrial-scale synthesis to ensure enantiopurity (>99% ee) of ruxolitinib active pharmaceutical ingredient through diastereomeric resolution [6].
Structural derivatization of Ruxolitinib N-Methanol enables systematic optimization of inhibitor efficacy through three primary mechanisms:
Binding Affinity Enhancement: Introduction of electron-donating substituents via O-alkylation increases hydrophobic interactions with JAK2's glycine-rich loop (residues Leu855, Val863, Ala880). Fedratinib-derived analogues demonstrate 8.2-fold improved cellular potency (UKE-1 cell IC₅₀: 0.15 µM) compared to parent compounds by occupying an auxiliary pocket near Met929 [9]. Molecular dynamics simulations reveal methanol elimination generates an electrophilic site amenable to covalent inhibitor design targeting JAK2 Cys909—a residue unique among JAK isoforms [6] [9].
Metabolic Stability Modulation: Conversion to carboxylic acid derivatives via oxidation significantly alters pharmacokinetic profiles. Hydroxyl-directed dihydroxylation produces diol intermediates that undergo ring closure to tetrahydrofuran derivatives, reducing CYP3A4-mediated metabolism (t₁/₂ increase from 2.8 to >8 hours in microsomal assays) [8]. This strategy mitigates weight gain effects observed clinically by preserving growth hormone signaling in adipose tissue, as confirmed by maintained STAT5 phosphorylation in murine models [8].
Kinase Selectivity Tuning: Structure-activity relationship (SAR) studies leveraging the methanol handle reveal stereochemical dependencies. (R)-enantiomers exhibit 15-fold greater JAK2 affinity (ΔTm: +5.5°C) than (S)-counterparts due to optimal cyclopentyl positioning in the ATP-binding pocket [9]. Thermal shift data correlates with cellular activity, as shown in Table 2:
Table 2: Bioactivity Correlation with Ruxolitinib N-Methanol Derivatives
Derivative | ΔTm (°C)¹ | Biochemical IC₅₀ (nM)² | Cellular IC₅₀ (µM)³ | JAK2 Selectivity Index⁴ |
---|---|---|---|---|
(R)-Ruxolitinib | +5.5 | 0.40 | 0.10 | 1.0 |
(S)-Ruxolitinib | +3.3 | 5.0 | 1.04 | 0.21 |
Baricitinib analogue | +5.2 | 0.29 | 0.19 | 0.93 |
Fedratinib derivative | +5.2 | 0.75 | 0.66 | 1.8 |
Piperidine-aniline (R)-1 | +12.0 | <0.05 | 2.2 | 0.35 |
¹Thermal shift in DSF assays; ²JAK2 enzymatic inhibition; ³UKE-1 cell proliferation; ⁴Relative to JAK1Source: Binding and inhibition data from [9]
These modifications enable topical applications exemplified by Opzelura® cream, where ester prodrugs synthesized from Ruxolitinib N-Methanol provide localized JAK inhibition without systemic exposure—critical for vitiligo repigmentation therapy [10].
Ruxolitinib N-Methanol emerges as a branch point in convergent synthesis routes, typically appearing at stage 3 of 5-step sequences:
The methanol adduct stage resolves synthetic challenges through:
Recent innovations exploit the methanol group for microwave-assisted reactions, reducing derivative synthesis time from 48 hours to <15 minutes while maintaining yields >90% [3]. This acceleration enables rapid generation of structure-activity relationship libraries targeting emerging indications like alopecia areata and graft-versus-host disease [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7